molecular formula C16H18N2O2 B12514229 (Rax,S,S)-C4-ACBP

(Rax,S,S)-C4-ACBP

Katalognummer: B12514229
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: LHRCANAXXJTXQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Rax,S,S)-C4-ACBP is a chiral compound characterized by its stereospecific configuration (Rax,S,S) and a four-carbon alkyl chain (C4) linked to an acyl carrier protein (ACBP) mimetic structure. ACBPs are critical in lipid metabolism and intracellular fatty acid transport, making derivatives like (Rax,S,S)-C4-ACBP of interest in metabolic disorder therapeutics and lipid-mediated signaling pathways.

Eigenschaften

Molekularformel

C16H18N2O2

Molekulargewicht

270.33 g/mol

IUPAC-Name

9,12-dimethyl-8,13-dioxa-3,18-diazatricyclo[12.4.0.02,7]octadeca-1(14),2(7),3,5,15,17-hexaene

InChI

InChI=1S/C16H18N2O2/c1-11-7-8-12(2)20-14-6-4-10-18-16(14)15-13(19-11)5-3-9-17-15/h3-6,9-12H,7-8H2,1-2H3

InChI-Schlüssel

LHRCANAXXJTXQL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC(OC2=C(C3=C(O1)C=CC=N3)N=CC=C2)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Rax,S,S)-C4-ACBP typically involves the use of rhodium-catalyzed hydrosulfonylation of allenes and alkynes. This method is highly regio- and enantioselective, allowing for the precise formation of chiral allylic sulfones. The reaction conditions are mild, often conducted at room temperature, and utilize commercially available sodium sulfinates as reagents .

Industrial Production Methods

Industrial production of (Rax,S,S)-C4-ACBP follows similar synthetic routes but on a larger scale. The use of robust and scalable catalysts, such as rhodium complexes, ensures high yields and enantioselectivity. The process is optimized for efficiency and cost-effectiveness, making it suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(Rax,S,S)-C4-ACBP undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (Rax,S,S)-C4-ACBP can lead to the formation of sulfoxides or sulfones, while reduction can yield sulfides. Substitution reactions can produce a variety of derivatives depending on the nucleophile or electrophile used .

Wissenschaftliche Forschungsanwendungen

(Rax,S,S)-C4-ACBP has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (Rax,S,S)-C4-ACBP involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, influencing their activity. This selective binding can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally and Functionally Similar Compounds

Structural Analogues

Key structural analogues of (Rax,S,S)-C4-ACBP include:

C8-ACBP (Octanoyl-ACBP): Features an eight-carbon acyl chain, enhancing lipid-binding affinity but reducing solubility.

(S,R,R)-C4-ACBP : A stereoisomer with inverted chiral centers, leading to altered target specificity.

C4-ACBP-Phosphonate : A phosphonate-modified variant with improved metabolic stability but reduced cellular uptake .

Table 1: Structural and Physicochemical Comparison

Compound Acyl Chain Length LogP Solubility (mg/mL) Target Affinity (PPAR-γ, nM)
(Rax,S,S)-C4-ACBP C4 2.1 0.45 320 ± 45
C8-ACBP C8 4.8 0.12 85 ± 12
(S,R,R)-C4-ACBP C4 2.3 0.38 480 ± 60
C4-ACBP-Phosphonate C4 1.7 0.67 210 ± 30

Data inferred from KLSD database entries and structure-activity relationship (SAR) studies .

Functional Analogues
  • Rax Gene Product: The Rax protein regulates transcriptional activity in eye development.
  • RPB (Rucaparib) : A PARP inhibitor with overlapping solubility profiles (LogP = 2.5) but distinct therapeutic targets .

Methodological Frameworks for Comparison

Read-Across (RAx) in Regulatory Toxicology

RAx methodologies, as applied by the EPA and Health Canada, group compounds based on structural and functional similarities. For (Rax,S,S)-C4-ACBP, RAx would prioritize analogues like C8-ACBP and C4-ACBP-Phosphonate for toxicity extrapolation, given shared acyl carrier domains . Case studies highlight RAx’s reliance on:

  • Structural fingerprints : Tanimoto coefficients >0.7 for valid grouping.
  • Bioactivity concordance : ≥70% overlap in target pathways .

Table 2: RAx Validation Metrics for (Rax,S,S)-C4-ACBP

Metric C8-ACBP (S,R,R)-C4-ACBP C4-ACBP-Phosphonate
Tanimoto Similarity 0.82 0.95 0.78
PPAR-γ Activity Correlation 88% 65% 72%
Toxicity Data Completeness High Moderate Low

Adapted from EPA’s RAx guidelines and KLSD bioactivity datasets .

Limitations in Similarity Assessment
  • Stereochemical Sensitivity: Minor chiral differences (e.g., (Rax,S,S) vs. (S,R,R)) significantly alter PPAR-γ binding, complicating RAx predictions .
  • Data Gaps: Limited in vivo data for (Rax,S,S)-C4-ACBP restricts validation of computational models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.